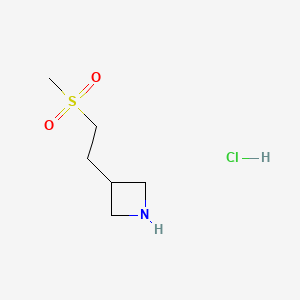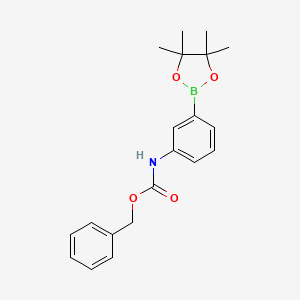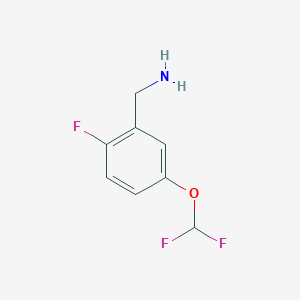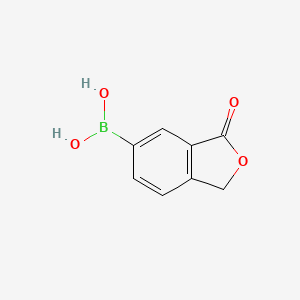
(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid is a boronic acid derivative that features a benzofuran ring with a boronic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid typically involves the introduction of a boronic acid group to a benzofuran derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce different benzofuran derivatives .
Scientific Research Applications
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other biologically active compounds . The benzofuran ring provides additional stability and reactivity, enhancing the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: This compound features a similar benzofuran ring but with an acetamide group instead of a boronic acid group.
2,3-Dihydrobenzo[b]furan-5-boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
Uniqueness
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid is unique due to its specific combination of a boronic acid group and a benzofuran ring. This combination provides a distinct set of chemical properties, making it particularly useful in Suzuki–Miyaura coupling reactions and other applications where both stability and reactivity are required .
Properties
Molecular Formula |
C8H7BO4 |
|---|---|
Molecular Weight |
177.95 g/mol |
IUPAC Name |
(3-oxo-1H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,11-12H,4H2 |
InChI Key |
BQBFEWGYJYIVJN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(COC2=O)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
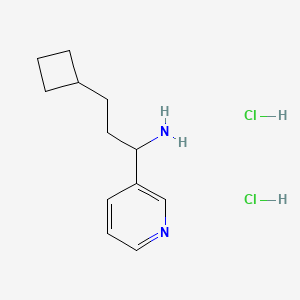
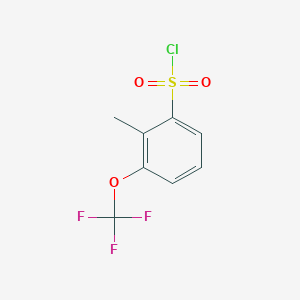
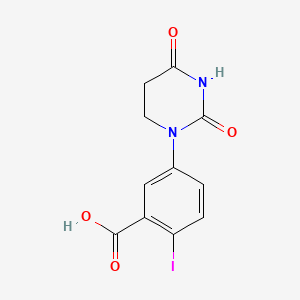
![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
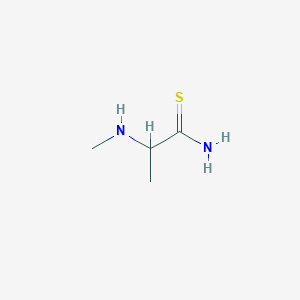
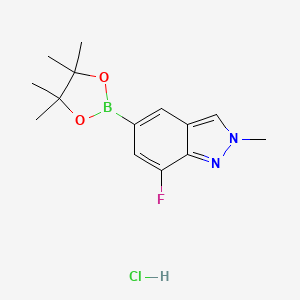
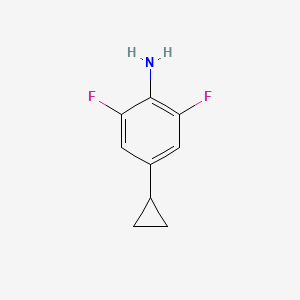
![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)
